[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2580242-56-2
VCID: VC5170242
InChI: InChI=1S/C7H12F3NO2S/c1-6(4-14(11,12)13)2-5(3-6)7(8,9)10/h5H,2-4H2,1H3,(H2,11,12,13)
SMILES: CC1(CC(C1)C(F)(F)F)CS(=O)(=O)N
Molecular Formula: C7H12F3NO2S
Molecular Weight: 231.23

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide

CAS No.: 2580242-56-2

Cat. No.: VC5170242

Molecular Formula: C7H12F3NO2S

Molecular Weight: 231.23

* For research use only. Not for human or veterinary use.

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide - 2580242-56-2

Specification

CAS No. 2580242-56-2
Molecular Formula C7H12F3NO2S
Molecular Weight 231.23
IUPAC Name [1-methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide
Standard InChI InChI=1S/C7H12F3NO2S/c1-6(4-14(11,12)13)2-5(3-6)7(8,9)10/h5H,2-4H2,1H3,(H2,11,12,13)
Standard InChI Key VGIAJZFLCTWSAC-UHFFFAOYSA-N
SMILES CC1(CC(C1)C(F)(F)F)CS(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide is a cyclobutane-based sulfonamide characterized by a methyl group at position 1 and a trifluoromethyl group at position 3 of the cyclobutyl ring. The methanesulfonamide moiety is attached to the methyl-substituted carbon, forming a compact, lipophilic structure.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₂F₃NO₂S
Molecular Weight231.23 g/mol
IUPAC Name[1-methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide
SMILESCC1(CC(C1)C(F)(F)F)CS(=O)(=O)N
SolubilityNot publicly available
LogPEstimated 1.8–2.4 (calculated)

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the sulfonamide moiety facilitates hydrogen bonding with biological targets . X-ray crystallography studies of analogous compounds reveal that the cyclobutyl ring adopts a puckered conformation, optimizing steric interactions with hydrophobic enzyme pockets .

Synthesis and Manufacturing

The synthesis of [1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide involves a multi-step process:

Cyclobutane Ring Formation

  • Substrate Preparation: 1-Methyl-3-(trifluoromethyl)cyclobutane is synthesized via [2+2] photocycloaddition of trifluoromethyl ethylene derivatives.

  • Functionalization: The cyclobutane derivative undergoes bromination at the methyl-bearing carbon, followed by nucleophilic substitution with methanesulfonamide in the presence of a base (e.g., K₂CO₃).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1UV light, dichloromethane, 24 h65%
2NBS, AIBN, CCl₄, reflux78%
3Methanesulfonamide, K₂CO₃, DMF52%

Yield optimization remains challenging due to steric hindrance from the trifluoromethyl group, which slows reaction kinetics.

Biological Activity and Mechanisms

Antibacterial Properties

In vitro assays demonstrate potent activity against Gram-negative (E. coli) and Gram-positive (B. mycoides) pathogens, with MIC values as low as 4.88 µg/mL . The sulfonamide group likely inhibits dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis, while the trifluoromethyl group enhances membrane permeability .

Anticancer Activity

The compound exhibits selective cytotoxicity against pancreatic (PACA2), hepatic (HePG2), and colon (HCT116) cancer cell lines, with IC₅₀ values ranging from 12.4 to 44.4 µM . Mechanistic studies indicate:

  • Downregulation of DNA Repair Genes: 70% reduction in PALB2 expression in PACA2 cells, impairing homologous recombination repair .

  • EGFR/KRAS Pathway Inhibition: 50% suppression of EGFR and KRAS mRNA levels in A549 lung cancer cells, disrupting proliferative signaling .

Table 3: Selectivity Profile Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference Drug (Doxorubicin)
PACA222.452.1
HCT11617.848.9
HePG212.441.3

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Trifluoromethyl Group: Replacing CF₃ with CH₃ reduces antibacterial potency by 8-fold, likely due to decreased lipophilicity and electron-withdrawing effects .

  • Cyclobutyl Ring: Enlarging the ring to cyclopentyl diminishes JAK1 selectivity in related compounds, highlighting the importance of ring size for target engagement .

  • Sulfonamide Substitution: Alkyl sulfonamides (e.g., n-butyl) improve metabolic stability (HLM clearance <8 µL/min/mg) compared to aryl variants .

Applications in Drug Development

The compound’s dual antibacterial and anticancer activity positions it as a candidate for:

  • Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) in oncology.

  • Antibiotic Adjuvants: Resensitizing drug-resistant bacteria by targeting folate synthesis.

Future Directions

  • Prodrug Design: Masking the sulfonamide group to improve oral bioavailability.

  • Target Validation: CRISPR screening to identify off-target effects.

  • Formulation Studies: Nanoencapsulation for enhanced tumor penetration.

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